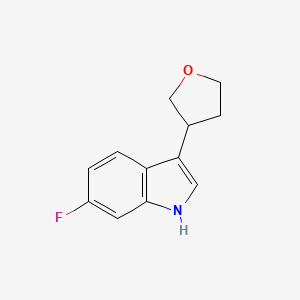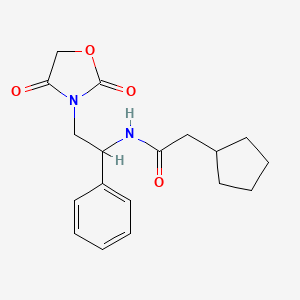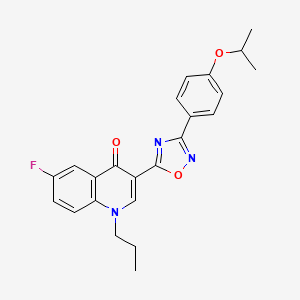
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated derivative of indole, which is a naturally occurring compound found in plants, animals, and microorganisms. The compound's unique structure and properties make it an attractive candidate for further investigation in various scientific fields.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is not fully understood, but it is thought to work by inhibiting specific enzymes and proteins in the body. These enzymes and proteins are involved in various cellular processes, including cell growth and division, and neurotransmitter release. By inhibiting these processes, the compound may be able to prevent the growth and spread of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in cell growth and division. It has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole in lab experiments include its availability, high yield, and well-established synthesis method. The compound's unique structure and properties also make it an attractive candidate for further investigation in various scientific fields. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are many future directions for research on 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole. One area of research could be the compound's potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be the development of new synthetic compounds based on the structure of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, which could have even more potent biological activity. Additionally, further investigation into the compound's mechanism of action could lead to a better understanding of its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves the reaction of 3-(tetrahydrofuran-3-yl)-1H-indole with fluorine gas in the presence of a catalyst. The reaction takes place under controlled conditions, and the yield of the product is high. The synthesis method is well-established, and the compound is readily available for scientific research.
Applications De Recherche Scientifique
The potential applications of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole in scientific research are vast. The compound has been investigated for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
6-fluoro-3-(oxolan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-1-2-10-11(6-14-12(10)5-9)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFDVZWPNGKFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2854847.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2854849.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)


![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)
![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2854860.png)

![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)